Formic acid--2,4-dimethylphenol (1/1)
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Overview
Description
Formic acid–2,4-dimethylphenol (1/1) is a chemical compound formed by the combination of formic acid and 2,4-dimethylphenol in a 1:1 molar ratio. 2,4-Dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of formic acid–2,4-dimethylphenol (1/1) typically involves the direct reaction of formic acid with 2,4-dimethylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The reaction can be represented as:
HCOOH+C8H10O→HCOOH–C8H10O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or acetonitrile, and the product is purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Formic acid–2,4-dimethylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The formic acid component can act as a reducing agent.
Substitution: The methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as platinum or palladium.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Formic acid–2,4-dimethylphenol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of formic acid–2,4-dimethylphenol (1/1) involves its interaction with various molecular targets:
Formic Acid Component: Acts as a reducing agent and can donate hydride ions in redox reactions.
2,4-Dimethylphenol Component: Participates in hydrogen bonding and can undergo electrophilic aromatic substitution.
Comparison with Similar Compounds
Phenol: Lacks the methyl groups and has different reactivity and acidity.
2,6-Dimethylphenol: Similar structure but different substitution pattern, leading to different chemical properties.
Acetic Acid: Similar to formic acid but with an additional methyl group, resulting in different reactivity.
Uniqueness: Formic acid–2,4-dimethylphenol (1/1) is unique due to the combination of formic acid’s reducing properties and 2,4-dimethylphenol’s aromatic characteristics. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
60531-46-6 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethylphenol;formic acid |
InChI |
InChI=1S/C8H10O.CH2O2/c1-6-3-4-8(9)7(2)5-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3) |
InChI Key |
GFRZGHSRRDOOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C.C(=O)O |
Origin of Product |
United States |
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